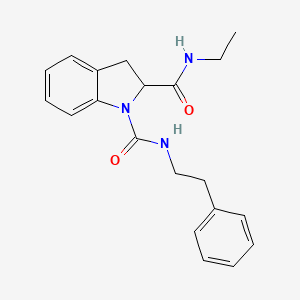

N2-ethyl-N1-phenethylindoline-1,2-dicarboxamide

Description

Properties

IUPAC Name |

2-N-ethyl-1-N-(2-phenylethyl)-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-2-21-19(24)18-14-16-10-6-7-11-17(16)23(18)20(25)22-13-12-15-8-4-3-5-9-15/h3-11,18H,2,12-14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRDNFPTHHOBLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-ethyl-N1-phenethylindoline-1,2-dicarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds.

Scientific Research Applications

N2-ethyl-N1-phenethylindoline-1,2-dicarboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and drug development.

Industry: Utilized in catalysis and material science for the development of new materials and catalysts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N2-ethyl-N1-phenethylindoline-1,2-dicarboxamide with structurally or functionally related dicarboxamide derivatives:

Key Structural and Functional Comparisons:

Backbone Flexibility vs. In contrast, diazene-linked compounds () introduce redox-active moieties but may compromise stability .

Substituent Effects: Phenethyl vs. Phenyl Groups: The phenethyl group in the target compound increases steric bulk and lipophilicity compared to simpler phenyl substituents (e.g., in ). This may improve membrane permeability but reduce solubility. Chlorophenyl vs.

Biological Activity :

- The pyrrolidine derivative in exhibits moderate inhibitory activity (pIC50 = 3.2), while the diazene-ruthenium complex in demonstrates instability despite its antiproliferative design. The target compound’s indoline scaffold may balance stability and activity, though empirical data are lacking.

Synthesis and Stability :

- Yields for analogous compounds range from 75% () to 98% purity (). The instability of metal-coordinated dicarboxamides () contrasts with the robustness of purely organic derivatives.

Research Implications and Gaps

- ADMET Profiling: While notes that some dicarboxamides pass most ADMET screens, the phenethyl group’s impact on bioavailability and toxicity remains unstudied.

- Synthetic Challenges : Improved protocols for indoline-based dicarboxamides are needed, drawing from cyclopropane () or diazene () methodologies.

Biological Activity

N2-ethyl-N1-phenethylindoline-1,2-dicarboxamide is a complex organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and material science. This compound features unique ethyl and phenethyl substitutions, which contribute to its distinct chemical and biological properties compared to its analogs.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Characteristics

- Molecular Weight : 342.38 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

- Stability : Stable under standard laboratory conditions but may be sensitive to extreme pH levels.

This compound exhibits biological activity primarily through its interaction with various biomolecules. The compound's mechanism involves:

- Intra-ligand Synergism : The compound binds preferentially to target metals or biomolecules, facilitating complex formation that can alter biological pathways.

- Target Interaction : It has been shown to interact with trivalent actinides and other metal ions, which can be relevant in both therapeutic and diagnostic applications.

Research Findings

Recent studies have highlighted several key areas of biological activity:

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against a range of pathogens.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The results indicated a dose-dependent response, with IC50 values ranging from 10 to 25 µM across different cell lines.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on microbial resistance, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) below 100 µg/mL, suggesting potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.